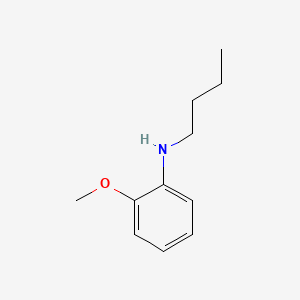

N-BUTYL-N-(2-METHOXYPHENYL)AMINE

説明

N-Butyl-N-(2-methoxyphenyl)amine is a secondary amine featuring a butyl group and a 2-methoxyphenyl substituent. The 2-methoxyphenyl group is a critical moiety, influencing electronic properties, solubility, and metabolic behavior, as observed in related compounds .

特性

IUPAC Name |

N-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-9-12-10-7-5-6-8-11(10)13-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBGDUZWAJNQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215846 | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65570-20-9 | |

| Record name | N-Butyl-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65570-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065570209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-butyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: The synthesis of N-BUTYL-N-(2-METHOXYPHENYL)AMINE can be achieved through electrophilic aromatic substitution.

Reductive Amination: Another method involves the reductive amination of 2-methoxybenzaldehyde with butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions:

Oxidation: N-BUTYL-N-(2-METHOXYPHENYL)AMINE can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

Oxidation: Nitroso or nitro derivatives

Reduction: Secondary amines

Substitution: Substituted aniline derivatives

科学的研究の応用

Pharmaceutical Applications

N-Butyl-N-(2-methoxyphenyl)amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for several drugs, including:

- Antidiabetic agents : This compound is involved in the synthesis of tolbutamide, a medication used to manage blood sugar levels in diabetic patients.

- Fungicides : It is also a precursor for compounds like benomyl, which is utilized in agricultural fungicides to protect crops from fungal infections.

- Beta-adrenergic agonists : The compound is linked to the synthesis of formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment.

Case Study: Synthesis of Formoterol

The synthesis process involves the reaction of this compound with various reagents under controlled conditions to produce high yields of formoterol. This method highlights the compound's utility in developing effective respiratory medications with rapid onset and prolonged action.

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for various pesticides and herbicides. Its derivatives play crucial roles in enhancing crop protection and yield.

Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Type | Application |

|---|---|---|

| Benomyl | Fungicide | Protects crops from fungal diseases |

| Thiocarbazides | Herbicide | Controls weed growth in agriculture |

Chemical Synthesis

The compound is also valuable in organic synthesis due to its amine functional group, which can undergo various reactions to form more complex molecules. This versatility allows it to be used in:

- Polymer production : As an emulsifier or stabilizer in polymer formulations.

- Rubber industry : It serves as a precursor for rubber vulcanization accelerators like N,N'-dibutylthiourea.

Case Study: Synthesis of Rubber Accelerators

This compound is utilized in synthesizing rubber additives that enhance the performance and durability of rubber products. This application underscores its importance in industrial chemistry.

作用機序

The mechanism of action of N-BUTYL-N-(2-METHOXYPHENYL)AMINE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and butyl groups influence the compound’s binding affinity and specificity towards these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

Piperazine Derivatives (HBK Series)

The HBK series (HBK14–HBK19) comprises piperazine-based compounds with 2-methoxyphenyl and phenoxy-alkyl substituents (Figure 1, ). While structurally distinct from N-butyl-N-(2-methoxyphenyl)amine due to their piperazine core, these analogs share the 2-methoxyphenyl group, enabling comparisons of substituent effects:

Key Differences :

Metabolic Pathways: Role of the 2-Methoxyphenyl Group

highlights the metabolic fate of N-(2-methoxyphenyl)hydroxylamine, a related compound.

Comparison with Other Aromatic Amines :

Insights :

- The 2-methoxyphenyl group directs metabolism toward CYP1A enzymes, contrasting with non-enzymatic reductions in 2-aminofluorene and 4-aminobiphenyl .

- CYP2E1’s role remains ambiguous but may oxidize metabolites like o-anisidine further, suggesting complex interplay in the target compound’s metabolism .

Alkyl Chain Variations in N-Substituted Amines

lists compounds with N-butoxy and acetyloxy groups (e.g., N-(Acetyloxy)-N-butoxy-2-naphthalenecarboxamide).

Structural Implications :

- The butyl chain in the target compound likely increases lipophilicity compared to shorter alkyl chains, affecting membrane permeability and bioavailability.

- Carboxamides () exhibit higher stability than amines, suggesting the target compound may be more reactive in biological systems .

生物活性

N-Butyl-N-(2-methoxyphenyl)amine is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with butyl halides under basic conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxyphenyl amines have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a strong bactericidal effect, with reported MIC values ranging from 15.625 to 125 μM against various bacterial strains .

Table 1: Antimicrobial Activity of Methoxyphenyl Compounds

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 |

| This compound | Escherichia coli | 125 |

| Related Compound A | Pseudomonas aeruginosa | 31.108 |

| Related Compound B | Enterococcus faecalis | 62.5 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human embryonic kidney (HEK) cells revealed that this compound exhibits moderate cytotoxic effects at higher concentrations (10 mM), with cell viability dropping to approximately 70-75% after 48 hours . This suggests that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to mitigate toxicity.

Table 2: Cytotoxicity of this compound

| Concentration (mM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 1 | >90 | >90 |

| 10 | 75 | 70 |

| 100 | <50 | <50 |

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with various biological receptors and pathways. Studies suggest that similar compounds can inhibit protein synthesis and affect nucleic acid metabolism, leading to bacterial cell death . Additionally, the lipophilic nature of the compound allows it to cross cellular membranes effectively, enhancing its bioavailability and potential efficacy in vivo.

Case Studies

- Antibacterial Efficacy : A study focused on a related compound demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus, suggesting that this compound may possess similar properties . The compound showed a significant reduction in biofilm biomass at concentrations as low as 31.108 μg/mL.

- In Vivo Studies : Preliminary in vivo studies conducted on rat models indicated that compounds structurally similar to this compound exhibited favorable pharmacokinetics, including rapid clearance from the bloodstream and targeted accumulation in tissues rich in specific receptors . This highlights the potential for therapeutic applications in treating infections or conditions involving these receptors.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-butyl-N-(2-methoxyphenyl)amine, and how do reaction conditions influence yield?

- Methodology : Utilize nucleophilic substitution or coupling reactions, as demonstrated in analogous compounds. For example, bromoacetyl bromide can react with n-butylamine in the presence of triethylamine to form intermediates, followed by coupling with 2-methoxyphenol derivatives under basic conditions (e.g., K₂CO₃/KI in acetone). Yield optimization requires controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .

- Key Data : Similar syntheses report yields of 51–82% depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.7–7.2 ppm) and carbon backbone. Mass spectrometry (MS) confirms molecular weight (187.24 g/mol), while melting point analysis (if crystalline) and TLC (Rf ~0.3–0.6) assess purity .

Q. What metabolic pathways are implicated in hepatic microsomal processing of N-substituted aryl amines like this compound?

- Methodology : Incubate the compound with rat hepatic microsomes and NADPH. Monitor metabolites via HPLC or LC-MS. Evidence suggests CYP1A enzymes predominantly reduce N-hydroxylated intermediates (e.g., converting N-(2-methoxyphenyl)hydroxylamine to o-anisidine), while CYP2E1 may oxidize products like o-aminophenol .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP enzyme roles during this compound metabolism?

- Methodology : Use isoform-specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A) or purified enzymes reconstituted with NADPH:CYP reductase. For example, microsomes from ethanol-treated rats (CYP2E1-enriched) show reduced o-anisidine production but elevated o-aminophenol, suggesting CYP2E1’s role in secondary oxidation rather than direct reduction .

Q. What experimental designs differentiate enzymatic vs. non-enzymatic reduction of N-hydroxylated intermediates?

- Methodology : Compare reactions in microsomal systems with/without NADPH:CYP reductase. Non-enzymatic reduction (e.g., by NADPH alone) is pH-dependent and slower, while enzymatic pathways show substrate saturation kinetics. Pre-treat microsomes with heat or protease to inactivate enzymes as a control .

Q. How do substituents (e.g., methoxy vs. hydroxyl groups) affect redox cycling and metabolite toxicity?

- Methodology : Synthesize analogs (e.g., replacing methoxy with hydroxyl) and compare redox potentials via cyclic voltammetry. Assess cytotoxicity in hepatocyte models using markers like glutathione depletion or ROS generation. Methoxy groups may stabilize radicals, prolonging redox cycling .

Q. What computational methods predict physicochemical properties of this compound, and how do they align with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。